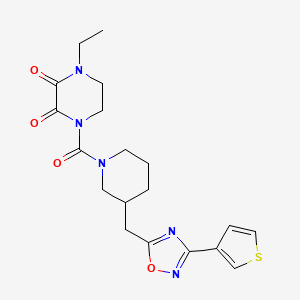

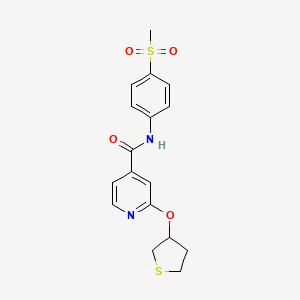

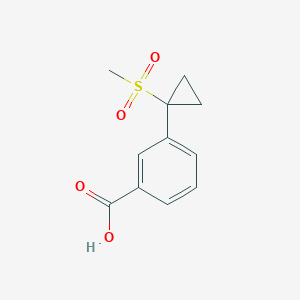

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione" often involves complex reactions. A typical synthesis route might involve Dieckmann cyclization or halocyclization as key steps in forming the desired structural framework. For example, Dieckmann cyclization is used to form piperazine-2,5-diones from substructures containing terminal methylene groups adjacent to nitrogen, which close onto a carbonyl group of a phenyl carbamate unit at the other end of the chain (Aboussafy & Clive, 2012). Additionally, halocyclization can be employed to introduce halogen elements into the compound, further modifying its structure and properties (Zborovskii et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple functional groups, including 1,2,4-oxadiazole, piperidine, and piperazine rings. These functional groups contribute to the compound's stability and reactivity. X-ray crystallography is a common technique used to confirm the molecular structure, revealing details about the arrangement of atoms and the spatial orientation of the compound's functional groups. Studies on similar compounds have demonstrated the importance of hydrogen bonding, π-π interactions, and other non-covalent interactions in determining the molecular conformation and crystalline structure (El-Emam et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has developed various synthetic routes for creating complex molecules incorporating piperazine-2,3-dione structures, demonstrating the versatility of these frameworks in medicinal chemistry. For instance, a study by Kumar et al. (2013) showcased the efficient synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity, highlighting the utility of these scaffolds in generating potential therapeutic agents (Kumar, Roy, Sondhi, 2013).

Biological Evaluation

Compounds related to piperazine diones have been extensively evaluated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A study by Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and assessed their antimicrobial activities, indicating the potential of these compounds in developing new antimicrobial agents (Rajkumar, Kamaraj, Krishnasamy, 2014). Another research by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from 2,6-dioxopiperazine derivatives, assessing their anti-inflammatory and anticancer activities, further emphasizing the therapeutic potential of such molecules (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Eigenschaften

IUPAC Name |

1-ethyl-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O4S/c1-2-22-7-8-24(18(26)17(22)25)19(27)23-6-3-4-13(11-23)10-15-20-16(21-28-15)14-5-9-29-12-14/h5,9,12-13H,2-4,6-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMELERCDIFGBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)piperazine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

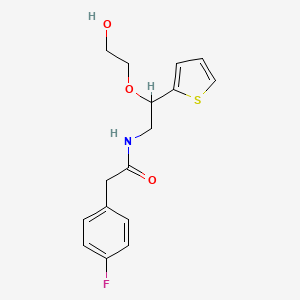

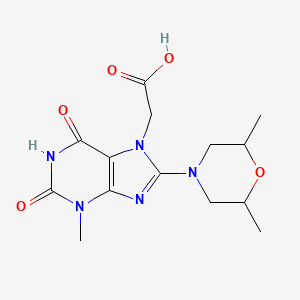

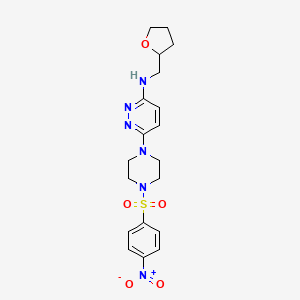

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

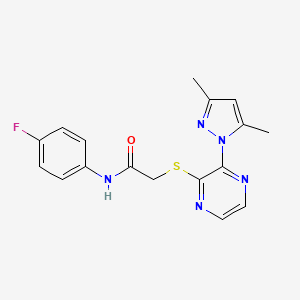

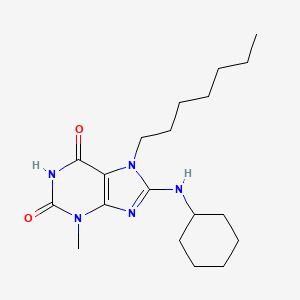

![1-(4-Methyl-2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)ethan-1-one](/img/structure/B2485200.png)

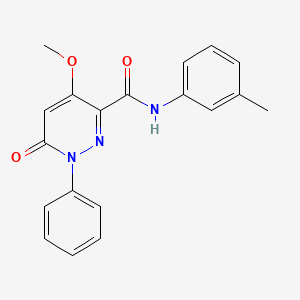

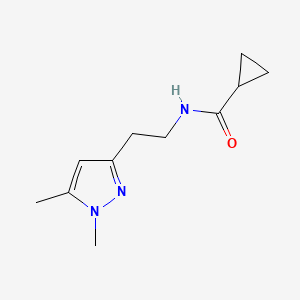

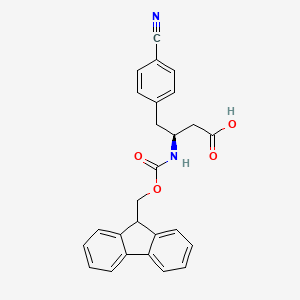

![1-(2,5-dimethoxyphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2485201.png)